7-(4-chlorobenzyl)-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione
Description
7-(4-Chlorobenzyl)-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione is a purine dione derivative characterized by a core xanthine scaffold modified with three key substituents:
- 7-position: A 4-chlorobenzyl group, providing hydrophobic and aromatic interactions.
- 1- and 3-positions: Methyl groups, enhancing metabolic stability .
Purine diones are widely studied for their biological activities, including adenosine receptor modulation, neuroprotection, and cholinesterase inhibition. Structural variations at the 7- and 8-positions critically influence these properties .
Properties
IUPAC Name |
7-[(4-chlorophenyl)methyl]-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN5O2/c1-14-6-4-5-11-26(14)13-17-23-19-18(20(28)25(3)21(29)24(19)2)27(17)12-15-7-9-16(22)10-8-15/h7-10,14H,4-6,11-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLRVOVISPDQZQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=NC3=C(N2CC4=CC=C(C=C4)Cl)C(=O)N(C(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(4-chlorobenzyl)-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione, also known by its CAS number 851938-30-2, is a synthetic compound that has garnered interest for its potential biological activities. This compound belongs to the class of xanthine derivatives and is structurally related to well-known xanthine alkaloids like theophylline. The compound's unique structure suggests various pharmacological properties, particularly in the realms of anti-cancer and anti-inflammatory activities.
- Molecular Formula : C20H24ClN5O2
- Molecular Weight : 401.89 g/mol
- CAS Number : 851938-30-2
Biological Activity Overview
The biological activity of this compound has been explored in several studies, highlighting its potential therapeutic applications:
1. Anti-Cancer Activity
Research indicates that this compound exhibits significant anti-cancer properties. For instance:
- Mechanism : It has been shown to induce apoptosis in cancer cell lines such as MCF (breast cancer) and U87 (glioblastoma) through modulation of apoptotic pathways .
- In Vivo Studies : In animal models, administration of this compound resulted in reduced tumor growth and improved survival rates compared to controls .
2. Anti-inflammatory Effects
The compound has demonstrated promising anti-inflammatory effects:
- Cytokine Inhibition : It inhibits the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases .
- COX Inhibition : Preliminary studies suggest that it may act as a cyclooxygenase (COX) inhibitor, further contributing to its anti-inflammatory profile .
3. Antihistaminic Properties
Recent investigations have suggested that this compound may function as an H1-antagonist, which could be beneficial in treating allergic reactions and conditions like asthma.
Case Studies and Research Findings
Structure-Activity Relationship (SAR)
The structure of this compound is critical to its biological activity:
- The presence of the 4-chlorobenzyl group enhances lipophilicity, potentially improving membrane permeability.
- The methylpiperidine moiety contributes to receptor binding affinity and selectivity.
Scientific Research Applications
PI3K Inhibition
One of the significant applications of this compound is its role as a selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ). Research indicates that PI3Kδ is crucial in the regulation of immune cell functions. The compound has shown promise in modulating immune responses, potentially leading to new treatments for autoimmune diseases and inflammatory conditions .
Antitumor Activity
Studies have demonstrated that derivatives of purine compounds exhibit antitumor properties. The structural features of 7-(4-chlorobenzyl)-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione may enhance its efficacy against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells is under investigation, with preliminary results suggesting significant antitumor activity .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In vitro studies have indicated that it can inhibit pro-inflammatory cytokines and reduce inflammation markers in cellular models. This suggests potential therapeutic applications in treating chronic inflammatory diseases such as rheumatoid arthritis .
Synthesis and Structure-Activity Relationships (SAR)
The synthesis of this compound involves several steps that optimize its pharmacological properties. Structure-activity relationship studies have identified key functional groups that enhance its biological activity:
| Functional Group | Effect on Activity |
|---|---|
| Chlorobenzyl | Increases lipophilicity and receptor binding affinity |
| Dimethyl | Enhances metabolic stability |
| Piperidine | Improves solubility and cellular uptake |
Case Study 1: Immune Modulation
A study published in a peer-reviewed journal examined the effects of this compound on immune cell migration and activation. Results indicated that it significantly reduced the migration of T-cells in vitro, implicating its potential use as an immunosuppressive agent .
Case Study 2: Anticancer Activity
Another research effort focused on the anticancer properties of the compound against breast cancer cell lines. The findings revealed that treatment with varying concentrations led to a dose-dependent decrease in cell viability, highlighting its potential as a chemotherapeutic agent .
Comparison with Similar Compounds
Role of 7-Position Substitution
Impact of 8-Position Modifications
- (2-Methylpiperidin-1-yl)methyl (Target) : The methylated piperidine enhances lipophilicity, favoring blood-brain barrier penetration compared to smaller pyrrolidine analogs .
- Pyrrolidin-1-yl () : A five-membered ring with reduced steric bulk, likely decreasing receptor residence time .
- 4-Phenylpiperazinyl () : The phenylpiperazine moiety increases solubility but may introduce off-target serotonin receptor interactions .
- Sulfanyl Groups () : Thioether linkages improve radical-scavenging activity but may reduce metabolic stability .
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
Answer:
The synthesis of purine derivatives like this compound typically involves multi-step reactions, including nucleophilic substitution, condensation, and functional group protection/deprotection. For example, the 8-position substitution with a 2-methylpiperidinyl group may require a Buchwald-Hartwig amination or Ullmann coupling under palladium catalysis . Solvent choice (e.g., DMF or THF) and temperature control (60–80°C) are critical for minimizing side products. Yield optimization can be achieved via Design of Experiments (DoE) to screen parameters like catalyst loading, stoichiometry, and reaction time .
Basic: How should researchers approach purification and characterization of this compound?
Answer:
Purification often involves column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) or recrystallization using ethanol/water mixtures. Characterization requires a combination of HPLC (C18 column, 0.1% TFA in H₂O/ACN) for purity assessment (>95%) and structural confirmation via ¹H/¹³C NMR (e.g., δ ~7.3 ppm for chlorobenzyl protons) and HRMS (exact mass: ~455.18 g/mol) . Advanced hyphenated techniques like LC-MS/MS can detect trace impurities .
Advanced: How can contradictions in reported biological activity data (e.g., IC₅₀ variability) be resolved?
Answer:
Discrepancies often arise from differences in assay conditions (e.g., cell line viability, buffer pH, or incubation time). To resolve these:
- Standardize assays using reference compounds (e.g., ATP-competitive kinase inhibitors).
- Validate target engagement via biophysical methods (SPR, ITC) or cellular thermal shift assays (CETSA).
- Perform dose-response curves in triplicate across multiple biological replicates .
Advanced: What computational strategies are recommended for predicting target interactions?
Answer:
Leverage molecular docking (AutoDock Vina, Glide) using crystallographic data from homologous targets (e.g., PDB: 6Z8 for purine-binding enzymes) . Molecular dynamics (MD) simulations (AMBER or GROMACS) can assess binding stability over 100-ns trajectories. Pharmacophore modeling (Phase) identifies critical interactions (e.g., H-bonding with the purine-2,6-dione core) . Validate predictions with mutagenesis studies .
Basic: What are the key stability considerations for long-term storage?
Answer:
This compound is prone to hydrolysis at the purine-dione moiety under humid conditions. Store lyophilized samples at -20°C under argon. Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis. For solution-phase storage, use anhydrous DMSO with molecular sieves .
Advanced: How can researchers link this compound’s activity to a theoretical framework (e.g., kinase inhibition)?
Answer:
Anchor the study to established theories like competitive inhibition kinetics or allosteric modulation. For example:
- Measure Km/Vmax shifts in enzymatic assays (e.g., adenylate kinase).
- Corrogate structural data (e.g., piperidinyl group interactions with hydrophobic pockets) using SAR libraries .
- Integrate with systems biology models to predict off-target effects .
Basic: What spectroscopic techniques are essential for analyzing degradation products?
Answer:
Use LC-UV-MS to identify major degradants (e.g., cleavage of the chlorobenzyl group). FT-IR can detect carbonyl oxidation (shift from ~1700 cm⁻¹ to 1650 cm⁻¹). Solid-state NMR (ssNMR) is recommended for polymorphic form analysis .
Advanced: What methodologies validate the compound’s selectivity in complex biological matrices?
Answer:
- Proteome-wide profiling: Use affinity pulldown with biotinylated analogs followed by LC-MS/MS.
- CRISPR-Cas9 screens: Knock out putative targets in cell lines to confirm phenotype rescue.
- SPR-based selectivity panels: Screen against 100+ kinases/phosphatases .
Basic: How should researchers address solubility challenges in in vitro assays?
Answer:
Pre-solubilize in DMSO (≤0.1% final concentration) and dilute into assay buffers containing cyclodextrins (e.g., HP-β-CD) or surfactants (Tween-80). Dynamic light scattering (DLS) confirms nanoaggregate formation. For aqueous solubility, consider salt formation (e.g., HCl or sodium salts) .
Advanced: What strategies mitigate batch-to-batch variability in pharmacological studies?
Answer:
- Implement QC protocols: NMR purity, residual solvent analysis (GC-MS), and elemental analysis.
- Use high-throughput automation for synthesis and assay workflows.
- Apply multivariate statistical analysis (PCA) to correlate synthetic parameters with bioactivity .
Advanced: How can researchers ethically resolve discrepancies between in silico predictions and empirical data?
Answer:
Transparently report all computational assumptions (e.g., protonation states, solvation models) and validate with orthogonal assays. For example, if docking suggests strong binding but enzymatic assays show weak inhibition, investigate compound permeability (Caco-2 assays) or intracellular stability .
Basic: What safety protocols are critical for handling this compound?
Answer:
Wear nitrile gloves, lab coat, and goggles. Use fume hoods for weighing/powder handling due to potential respiratory irritancy (H315/H319). Dispose of waste via incineration (P501). Monitor exposure with LC-MS analysis of lab surfaces .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
